4-Bromoisoquinoline-1-carbonitrile
Overview
Description
4-Bromoisoquinoline-1-carbonitrile is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
A selective synthesis of 4-Bromoisoquinoline has been reported in the literature . A convenient synthetic approach to a cyclodeca [ij]isoquinoline derivative, which embodies the carbon skeleton of excentricine and related stephaoxocanes, is described .Molecular Structure Analysis
The molecular formula of 4-Bromoisoquinoline-1-carbonitrile is C10H5BrN2. The IUPAC name is 4-bromoisoquinoline-1-carbonitrile . The InChI code is 1S/C10H5BrN2/c11-9-6-13-10 (5-12)8-4-2-1-3-7 (8)9/h1-4,6H and the InChI key is WYYWXXFJXOJBBJ-UHFFFAOYSA-N .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 4-Bromoisoquinoline-1-carbonitrile .Physical And Chemical Properties Analysis
4-Bromoisoquinoline-1-carbonitrile has a molecular weight of 233.06 g/mol . It has a topological polar surface area of 36.7 Ų . The compound has a complexity of 232 . It is a solid at room temperature .Scientific Research Applications
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: 4-Bromoisoquinoline-1-carbonitrile is used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolones . These compounds are found in many natural products and synthetic pharmaceuticals .
- Methods of Application or Experimental Procedures: The synthesis involves an electrocyclic reaction catalyzed by palladium. 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl . A bromine is introduced into the products, which makes the methodology more attractive for organic synthesis .
- Results or Outcomes: The result of this process is the efficient synthesis of 4-bromoisoquinoline and 4-bromoisquinolones . These compounds have potential applications in the development of new pharmaceuticals .
Application in Buchwald–Hartwig Amination
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: 4-Bromoisoquinoline-1-carbonitrile is used in the Buchwald–Hartwig amination reaction for the preparation of a pharmaceutical intermediate .
- Methods of Application or Experimental Procedures: The process involves the coupling of base-sensitive 6‑Bromoisoquinoline-1-carbonitrile with (S)‑3-Amino-2-methylpropan-1-ol . This reaction is optimized and scaled up for kiloscale production .
- Results or Outcomes: The result of this process is the efficient synthesis of a pharmaceutical intermediate . This intermediate can be further used in the synthesis of various pharmaceutical compounds .
Safety And Hazards
properties
IUPAC Name |
4-bromoisoquinoline-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYWXXFJXOJBBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619241 | |
Record name | 4-Bromoisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisoquinoline-1-carbonitrile | |
CAS RN |
27224-09-5 | |
Record name | 4-Bromoisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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